molecular formula C9H4F6N2O B053267 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole CAS No. 113638-38-3

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No. B053267
CAS RN: 113638-38-3
M. Wt: 270.13 g/mol
InChI Key: UGZKRKIAKDGVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a compound that belongs to the class of benzimidazoles, characterized by a benzene ring fused to an imidazole ring. It has unique properties due to the presence of trifluoromethyl groups.

Synthesis Analysis

The synthesis of benzimidazole derivatives like 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves cyclocondensation reactions. One common method involves the reaction of diamines with trifluoroacetic acid, as demonstrated in the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives (Hernández‐Luis et al., 2010). Another method includes the condensation of diamines or amino(thio)phenols with CF3CN (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using techniques like FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, was determined by X-ray crystallography, revealing details about its molecular geometry (Yu et al., 2004).

Scientific Research Applications

Chemistry and Properties

Benzimidazole derivatives, including 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, exhibit a wide range of chemical behaviors and applications due to their unique structure. The literature review by Boča, Jameson, and Linert (2011) provides an extensive overview of the chemistry and properties of benzimidazole derivatives, including their preparation, protonated/deprotonated forms, complex compounds, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Benzimidazoles' therapeutic potential is vast, with applications across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. Babbar, Swikriti, and Arora (2020) highlight the pharmacological diversity of benzimidazole derivatives, pointing out their significant role in drug discovery and development for treating various diseases (Babbar, Swikriti, & Arora, 2020).

Biological Activities

The biological activities of benzimidazole derivatives are notably diverse, affecting multiple biological pathways and systems. Research into the synthesis of benzimidazole derivatives as anticancer agents shows promising avenues for cancer treatment, demonstrating their potential to act through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin disruption (Akhtar et al., 2019).

Agricultural and Veterinary Applications

Benzimidazole fungicides are significant in agriculture and veterinary medicine, acting as specific inhibitors of microtubule assembly. These studies provide insight into their mode of action, contributing to the development of new fungicides and anthelminthic drugs with enhanced effectiveness and specificity (Davidse, 1986).

Safety and Hazards

The safety data sheet for a related compound, 2,6-Dichloro-4-(trifluoromethyl)aniline, indicates that it is harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZKRKIAKDGVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

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